![molecular formula C12H21ClN2O2 B1389703 [2-amino-1-(2,5-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride CAS No. 1185301-52-3](/img/structure/B1389703.png)
[2-amino-1-(2,5-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine dihydrochloride is a chemical compound with a complex structure that includes a dimethoxyphenyl group and a diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Condensation Reaction: The benzaldehyde undergoes a condensation reaction with nitromethane in the presence of an alkali to form 1-(2,5-dimethoxyphenyl)-2-nitroethanol.
Reduction: The nitro group is then reduced using a boron reductant to yield 1-(2,5-dimethoxyphenyl)-2-aminoethanol.
Final Steps:
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be environmentally friendly, with mild reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenylacetonitrile: Shares the dimethoxyphenyl group but differs in its nitrile functionality.
2-Chloro-1-(2,5-Dimethoxyphenyl)ethanone: Contains a chloro group instead of the diamine moiety.
(E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one: A more complex structure with additional functional groups.
Uniqueness
1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
1185301-52-3 |
|---|---|
Molecular Formula |
C12H21ClN2O2 |
Molecular Weight |
260.76 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-N,N-dimethylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C12H20N2O2.ClH/c1-14(2)11(8-13)10-7-9(15-3)5-6-12(10)16-4;/h5-7,11H,8,13H2,1-4H3;1H |
InChI Key |
GVDTWLCHYSRPBS-UHFFFAOYSA-N |
SMILES |
CN(C)C(CN)C1=C(C=CC(=C1)OC)OC.Cl.Cl |
Canonical SMILES |
CN(C)C(CN)C1=C(C=CC(=C1)OC)OC.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


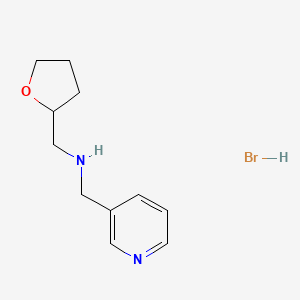
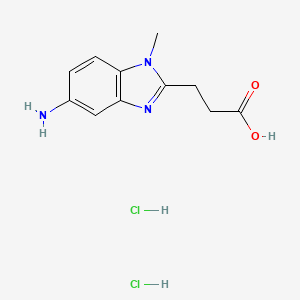
![2-Bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-acetamide](/img/structure/B1389622.png)
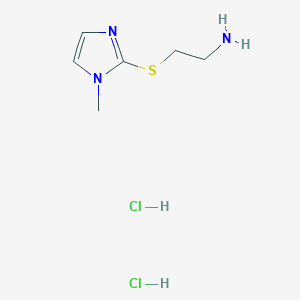
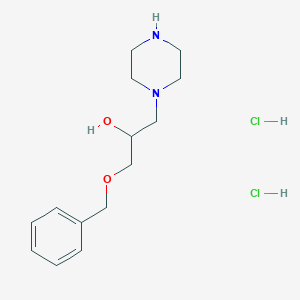
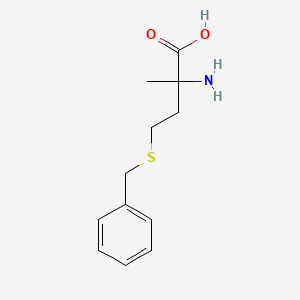


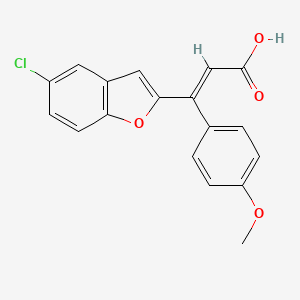
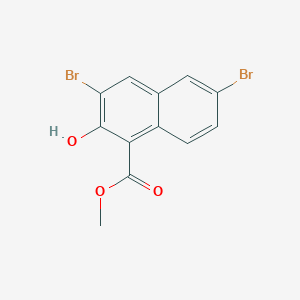
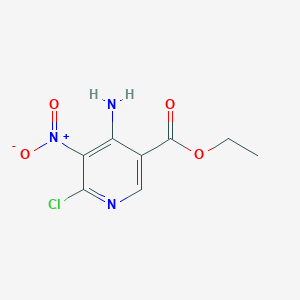
![2-chloro-1-[6-(ethylsulfonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]-1-ethanone](/img/structure/B1389633.png)


